molecular formula C11H11NO4 B2699065 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 148899-14-3

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]

Cat. No.: B2699065
CAS No.: 148899-14-3
M. Wt: 221.212
InChI Key: ZCRQRXNOUOCURO-UHFFFAOYSA-N
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Description

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] (CAS: 148899-14-3) is a spirocyclic compound featuring a benzodioxole moiety fused to a nitro-substituted cyclopentane ring. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol and a purity typically exceeding 98% in research-grade samples . It is primarily used in academic and industrial research, with applications speculated in medicinal chemistry and materials science due to its structural complexity and nitro functional group .

The compound requires stringent storage conditions: solutions are stable for 6 months at -80°C or 1 month at -20°C, with recommended solubilization via heating to 37°C and sonication . Its handling emphasizes avoidance of repeated freeze-thaw cycles to maintain stability .

Properties

IUPAC Name

5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-12(14)8-3-4-9-10(7-8)16-11(15-9)5-1-2-6-11/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRQRXNOUOCURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] typically involves the nitration of spiro[1,3-benzodioxole-2,1’-cyclopentane]. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.

Industrial Production Methods

While specific industrial production methods for 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 5-Aminospiro[1,3-benzodioxole-2,1’-cyclopentane].

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Reference
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] 148899-14-3 C₁₁H₁₁NO₄ 221.21 Nitro >98%
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] 64179-40-4 C₁₂H₁₃NO₄ 235.24 Nitro 95%
5-Bromo-spiro[1,3-benzodioxole-2,1'-cyclopentane] 764696-32-4 C₁₁H₁₁O₂Br 255.11 Bromo N/A
2-Chloro-N-spiro[...]-5-ylacetamide N/A C₁₃H₁₄ClNO₃ 279.71 Chloroacetamide N/A

Key Observations :

  • Ring Size : Replacing the cyclopentane with cyclohexane (CAS 64179-40-4) increases molecular weight by 14.03 g/mol due to the additional CH₂ group, which may enhance lipophilicity and alter solubility .
  • Substituent Effects: The bromo analog (CAS 764696-32-4) exhibits a higher molecular weight (255.11 g/mol) and likely distinct reactivity compared to the nitro group, favoring electrophilic substitution reactions .

Physicochemical Properties

  • In contrast, the cyclohexane variant (C₁₂H₁₃NO₄) may exhibit even lower solubility due to increased hydrophobicity .
  • Stability : Both nitrospiro compounds degrade faster at -20°C (1 month) than at -80°C (6 months), but the cyclopentane derivative is marginally more stable under identical conditions .

Biological Activity

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] is an organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and the presence of a nitro group. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₁N₁O₄
  • Molecular Weight : 191.226 g/mol
  • CAS Number : 447429-09-6
  • Polar Surface Area : 44.48 Ų
  • LogP (Partition Coefficient) : Indicates lipophilicity, which is crucial for biological activity.

Synthesis

The synthesis of 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] typically involves the nitration of 1,3-benzodioxole followed by cyclization with cyclopentene. The general reaction conditions include:

  • Nitration : Using concentrated nitric acid and sulfuric acid.
  • Cyclization : Acidic conditions to facilitate the formation of the spiro compound.

The biological activity of 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that may lead to:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells through interaction with cellular pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • Research indicates that compounds with similar structures exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Activity :
    • In vitro studies have shown that 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] can induce cell cycle arrest and apoptosis in various cancer cell lines. This suggests potential for development as an anticancer agent.
  • Mechanistic Insights :
    • The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This pathway is crucial for triggering apoptotic signals.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]Antimicrobial, AnticancerBioreduction leading to reactive intermediates
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]Moderate AnticancerSimilar pathways but different ring structure
5-Nitrospiro[1,3-benzodioxole-2,1'-cycloheptane]Limited DataRequires further investigation

Future Directions

Given its promising biological activities, further research on 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] should focus on:

  • In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological potency and selectivity.
  • Mechanistic Studies : Detailed investigations into the molecular targets involved in its anticancer and antimicrobial effects.

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